![molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine](/img/structure/B8457696.png)
N-methoxyfuro[2,3-c]pyridin-7-amine
Overview
Description
N-Methoxyfuro[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a fused furan and pyridine ring system, with a methoxy (-OCH₃) group attached to the amine nitrogen at position 5.
The furo[2,3-c]pyridine scaffold is notable for its presence in bioactive molecules targeting neurological receptors, kinases, and toll-like receptors (TLRs). For instance, substituted furo[2,3-c]pyridin-7-amine derivatives have shown selectivity for human TLR8 () and kinase inhibition (). The methoxy group at the N-position may modulate electronic properties, solubility, and binding interactions, as seen in related compounds with substituents at analogous positions ().
Q & A
Q. Basic: What synthetic routes are effective for preparing N-methoxyfuro[2,3-c]pyridin-7-amine?
Methodological Answer:
The core furopyridine scaffold can be synthesized via cyclization of substituted pyridine precursors. For example, describes the synthesis of 2-butylfuro[2,3-c]pyridin-7-amine using cyclization and substitution steps. To introduce the methoxy group, a nucleophilic substitution reaction could replace a leaving group (e.g., halogen) at the 7-position with methoxyamine under basic conditions. Key steps include:
- Precursor preparation : Start with halogenated furo[2,3-c]pyridine derivatives.
- Substitution : React with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product.
Q. Basic: How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.0–8.5 ppm) and methoxy protons (δ ~3.8 ppm). Compare with analogous compounds like 2-butylfuro[2,3-c]pyridin-7-amine, where aromatic protons resonate at δ 7.80 and 6.85 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, reports HRMS data for a related compound with a 0.0125 ppm deviation.
- X-ray crystallography : Resolve tautomeric forms or regiochemical ambiguities, as demonstrated for pyridopyrimidine derivatives in .
Q. Advanced: How can reaction conditions be optimized to minimize by-products during methoxy substitution?
Methodological Answer:
- Solvent selection : Use DMF or DMSO to stabilize intermediates and enhance nucleophilicity. highlights DMF’s role in improving yields for furopyrimidine derivatives.
- Temperature control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., over-oxidation).
- Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate substitution, as seen in pyrrolo-pyridine syntheses ().
- By-product analysis : Use LC-MS to detect impurities (e.g., demethylated products) and adjust stoichiometry or reaction time .
Q. Advanced: How should researchers address contradictory NMR data in structural elucidation?
Methodological Answer:
Contradictions may arise from tautomerism or impurities. For example:
- Tautomeric equilibria : The furopyridine ring may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to observe dynamic behavior .
- Impurity identification : Compare HRMS and HPLC retention times with standards. reports using silica gel chromatography to purify cytotoxic pyrrolo-isoquinolines, achieving >95% purity.
- Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. Advanced: What biological targets are plausible for this compound based on structural analogs?
Methodological Answer:
- TLR8 modulation : shows 2-butylfuro[2,3-c]pyridin-7-amine’s selectivity for human TLR8 in NF-κB reporter assays. The methoxy group may enhance solubility and target engagement.
- Kinase inhibition : Pyrrolo-pyridine derivatives () inhibit kinases like AKT. Perform kinase profiling using radiometric or fluorescence-based assays.
- Cytotoxicity screening : Test against cancer cell lines (e.g., ovarian A2780) using MTT assays, as in . Optimize dosing based on IC50 values and apoptotic markers (e.g., caspase-3 activation) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-methoxyfuro[2,3-c]pyridin-7-amine with structurally related compounds:
*Inferred properties based on analogs.
Solubility and Stability
Preparation Methods
Key Synthetic Strategies
Diazotization and Cyclization of 2-Amino-Furo[2,3-c]pyridines
A prominent route involves diazotization of 2,3-diamino-furo[2,3-c]pyridines. As reported in triazolo[4′,5′:4,5]furo[2,3-c]pyridine synthesis (PMC, 2024) , 2-amino intermediates undergo diazotization with NaNO₂ in acetic acid/water (1:1) to form triazoles. Adapting this method, N-methoxyfuro[2,3-c]pyridin-7-amine could be synthesized via:
-
Intermediate Formation : 2-Amino-7-methoxy-furo[2,3-c]pyridine is prepared using tert-alkyl isocyanides in a Groebke–Blackburn–Bienaymé (GBB) reaction .
-
Methoxyamine Introduction : Methoxyamine hydrochloride reacts with a halogenated precursor (e.g., 7-chloro derivative) under Pd-catalyzed coupling .
Key Data :
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
GBB Reaction | tert-Alkyl isocyanide, DMF-DMA, 80°C | 70–85% | |
Buchwald–Hartwig Amination | Methoxyamine, Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 60–75% |
Methoxylation of Halogenated Precursors
A two-step methoxylation strategy, inspired by 2,3-diamino-6-methoxypyridine synthesis , involves:
-
Halogenation : Nitration of furo[2,3-c]pyridine at C7 followed by reduction to 7-amino-furo[2,3-c]pyridine.
-
Methoxylation : Reaction with sodium methoxide in methanol at 25–30°C .
Optimization Insight :
Reductive Amination of Carbonyl Intermediates
A convergent approach utilizes reductive amination of 7-keto-furo[2,3-c]pyridine:
-
Carbonyl Formation : Oxidation of 7-methyl-furo[2,3-c]pyridine with KMnO₄ or SeO₂ .
-
Amination : Methoxyamine hydrochloride reacts with the ketone in the presence of NaBH₃CN or Zn/HCl .
Example Protocol :
-
7-Keto-furo[2,3-c]pyridine (1 eq), methoxyamine HCl (1.2 eq), Zn dust (3 eq), acetic acid/H₂O (1:1), 70°C, 12 h → 65% yield .
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The furo[2,3-c]pyridine core may form regioisomers during cyclization. Using bulky directing groups (e.g., SEM) at C4 improves selectivity .
Stability of Methoxyamine
Methoxyamine is moisture-sensitive. Anhydrous conditions (e.g., THF, MgSO₄ drying) and inert atmospheres (N₂/Ar) are critical .
Purification Difficulties
-
Column Chromatography : Silica gel with 5–10% MeOH/CH₂Cl₂ eluent resolves polar byproducts .
-
Recrystallization : Ethanol/water (3:1) yields high-purity crystals .
Comparative Analysis of Methods
Method | Advantages | Limitations | Scalability |
---|---|---|---|
Diazotization/Cyclization | High regiocontrol | Multi-step synthesis | Moderate |
Methoxylation | Simple conditions | Requires halogenated precursor | High |
Reductive Amination | Convergent | Low yields for electron-deficient ketones | Low |
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methoxyfuro[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-10-8-7-6(2-4-9-8)3-5-12-7/h2-5H,1H3,(H,9,10) |
InChI Key |
IMUDHPKXGYMKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC=CC2=C1OC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.